4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
4-amino-3-bromo-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWZYKRZBLJCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650580 | |
| Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62584-27-4 | |
| Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanation via Cyanide Displacement
The second step introduces the nitrile group through cyanide displacement:
-
- Reagent: Cuprous cyanide (CuCN)
- Solvent: Ethanol or similar polar solvent
- Temperature: Reflux (~80°C)
- Duration: About 20 hours
-
- The brominated intermediate is reacted with cuprous cyanide under stirring and reflux.
- The reaction proceeds for approximately 20 hours, facilitating nucleophilic substitution of bromine with cyanide.
- The product, 4-fluoro-2-trifluoromethyl cyanobenzene, is then isolated via steam distillation.
-
- Molar ratio of CuCN to brominated intermediate: approximately 1:1
- Cyanation yield: around 82%
- The process minimizes byproducts, ensuring high purity of the nitrile intermediate.
Amination to Obtain the Final Compound
The final step involves converting the nitrile to the amino derivative:
-
- Reagent: Liquid ammonia or ammonia derivatives
- Catalyst: None explicitly required but can include catalytic amines
- Temperature: Controlled to facilitate amino substitution
- Duration: Variable, optimized for high yield
-
- The nitrile intermediate is exposed to ammonia under reflux or pressurized conditions.
- Aminolysis replaces the nitrile group with an amino group, yielding 4-amino-3-bromo-5-(trifluoromethyl)benzonitrile .
- Purification is achieved through crystallization, ensuring product purity exceeding 99%.
-
- Reaction conditions are optimized to prevent over-amination or side reactions.
- The process benefits from the high reactivity of the nitrile group under ammonia conditions.
Data Summary Table
| Step | Reagents & Conditions | Main Reactions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1. Bromination | Dibromohydantoin, glacial acetic acid, sulfuric acid, reflux 5-7 hrs | Aromatic bromination | ~95 | Regioselective at the desired position |
| 2. Cyanation | Cuprous cyanide, ethanol, reflux 20 hrs | Cyanide displacement | ~82 | High purity nitrile intermediate |
| 3. Amination | Liquid ammonia, reflux/pressurized | Nitrile to amine | >99 | Final product with high purity |
Research Findings and Notes
- The process emphasizes cost-effectiveness , utilizing market-available reagents such as glacial acetic acid, sulfuric acid, dibromohydantoin, cuprous cyanide, and ammonia.
- Environmental considerations are addressed by minimizing harmful byproducts and employing straightforward purification techniques.
- The overall yield of the process is approximately 73-75%, with the final product purity exceeding 99%, suitable for pharmaceutical or agrochemical applications.
- The process's simplicity and short route make it attractive for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the nitrile group to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid; solvents such as acetic acid or water.
Major Products Formed
Substitution: Azides, cyanides, and various organometallic derivatives.
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines and other reduced forms of the nitrile group.
Scientific Research Applications
Chemistry
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile serves as a crucial building block for synthesizing more complex organic molecules. It is particularly valuable in:
- Pharmaceuticals : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals due to its ability to undergo substitution reactions, allowing for the introduction of different functional groups.
- Agrochemicals : It plays a role in developing agrochemical products that require specific chemical properties for efficacy.
Biology
In biological research, this compound is investigated for its potential to develop bioactive molecules that interact with biological targets such as enzymes and receptors. Its trifluoromethyl group enhances binding affinity and selectivity towards target proteins, making it suitable for:
- Drug Discovery : The compound is studied for its potential use as an enzyme inhibitor, aiding in the design of drugs targeting specific pathways.
Medicine
The medicinal applications of this compound include:
- Enzyme Inhibition : Research indicates that it may act as an inhibitor by binding to active sites of enzymes, thus preventing their normal function.
- Development of Therapeutics : It is being explored for its role in designing inhibitors for diseases where specific enzymatic pathways are implicated.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials with unique properties. Notable uses include:
- Fluorinated Polymers : Its chemical structure allows it to be incorporated into polymers that require enhanced thermal stability and chemical resistance.
- Advanced Coatings : It contributes to developing coatings with improved performance characteristics due to its unique functional groups.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares 4-amino-3-bromo-5-(trifluoromethyl)benzonitrile with analogs differing in substituent positions or functional groups:
Key Observations :
- Positional Isomerism: Moving the bromo or trifluoromethyl group alters steric and electronic properties. For example, 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile (AN-3404) has a -CF₃ group at position 2, which may hinder interactions at the benzene ring’s ortho position compared to the target compound .
- Amino Group Impact: Compounds lacking the amino group (e.g., 3-Bromo-5-(trifluoromethyl)benzonitrile) show reduced hydrogen-bonding capacity, critical for receptor-ligand interactions .
Physicochemical Properties
- Melting Points: 4-Amino-2-(trifluoromethyl)benzonitrile melts at 141–145°C , while brominated analogs like the target compound likely have higher melting points due to increased molecular weight and halogenated packing effects.
- Solubility: The trifluoromethyl group enhances lipophilicity, but the polar amino and nitrile groups improve aqueous solubility compared to non-amino analogs.
Pharmaceutical Relevance
- Ligand Design: Analogous benzonitriles (e.g., 5FB in ) act as ligands for estrogen-related receptor alpha (ERRα), forming hydrogen bonds with ARG 372 and hydrophobic interactions with adjacent residues . The target compound’s amino and bromo groups may enhance binding specificity.
- Impurity Profiling: 4-Amino-2-(trifluoromethyl)benzonitrile is monitored as an impurity in bicalutamide synthesis (limit: ≤0.1%), highlighting the need for precise positional isomer control .
Biological Activity
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzonitrile structure. Its molecular formula is C₈H₄BrF₃N₂. This compound has garnered interest in medicinal chemistry and materials science due to its unique functional groups, which may influence its biological activity.
The distinct combination of functional groups in this compound suggests potential reactivity and interactions with biological targets. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some relevant derivatives:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Amino-2-bromo-5-(trifluoromethyl)benzonitrile | Similar amino and trifluoromethyl groups | Different position of bromine affects reactivity |
| 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile | Chlorine instead of bromine | Potentially different biological activity |
| 4-Amino-3-fluoro-5-(trifluoromethyl)benzonitrile | Fluorine instead of bromine | Lower molecular weight may influence properties |
| 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | Amino group at a different position | Variation in steric hindrance |
This comparative analysis highlights the uniqueness of this compound due to its specific combination of substituents and their positions on the aromatic ring. Such variations can significantly influence their chemical behavior and biological activity, making them subjects of interest in research and development.
Potential Applications
Despite the lack of specific studies on this compound's biological effects, its structural characteristics suggest several potential applications:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting various diseases.
- Material Science : In the synthesis of advanced materials due to its unique electronic properties.
Case Studies and Research Findings
While direct case studies on this compound are scarce, research on related benzonitrile derivatives provides insights into potential mechanisms and activities:
- Androgen Receptor Modulators : Some benzonitrile derivatives have been shown to act as selective androgen receptor modulators (SARMs), exhibiting anabolic effects on muscle tissue while sparing prostate tissue .
- Anticancer Activity : Other studies have highlighted that certain derivatives can induce apoptosis in cancer cells through various signaling pathways . Although these findings are not directly linked to this compound, they underscore the potential for similar compounds to exhibit significant biological activities.
Q & A
Q. What are the recommended synthetic routes for 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of brominated trifluoromethyl benzonitriles typically involves sequential functionalization. A plausible route for the target compound could include:
Nitrile Introduction : Starting from a bromo-trifluoromethyl benzene derivative, cyanation via Rosenmund-von Braun reaction (CuCN catalysis) or Pd-mediated cross-coupling .
Amino Group Installation : Reduction of a nitro precursor (e.g., 3-bromo-5-(trifluoromethyl)nitrobenzene) using SnCl₂/HCl or catalytic hydrogenation .
Q. Critical Factors :
- Regioselectivity : Bromine and trifluoromethyl groups are strong meta-directors, influencing nitration/amination positions .
- Purity : HPLC analysis (>95% purity) is recommended, as seen in catalog specifications for analogous compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : CN stretch (~2240 cm⁻¹), NH₂ bends (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z ~280 (C₈H₄BrF₃N₂) with fragmentation patterns confirming Br and CF₃ loss .
Note : X-ray crystallography (e.g., as in ) resolves steric effects from bromine and CF₃ groups but requires high-purity crystals.
Advanced Research Questions
Q. How do electronic effects of the bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Hammett Analysis : The CF₃ group is strongly electron-withdrawing (σₚ = 0.54), while Br is mildly electron-withdrawing (σₚ = 0.26). This electronic profile directs electrophilic substitution to the para position relative to the amino group .
- Pd-Catalyzed Couplings : Suzuki-Miyaura reactions may require optimized ligands (e.g., SPhos) due to steric hindrance from CF₃ and Br. Example: 2-Bromo-4-(trifluoromethyl)phenylboronic acid couplings achieved >97% purity under inert conditions .
Contradiction Alert : Some studies report reduced yields when both Br and CF₃ are present, likely due to steric clashes. Mitigation involves lowering reaction temperatures (e.g., 60°C vs. 80°C) .
Q. What role does this compound play in medicinal chemistry or materials science?
Methodological Answer:
- Drug Discovery : The nitrile moiety is a bioisostere for carboxylic acids, while CF₃ enhances metabolic stability. Analogous compounds (e.g., thiazolidinone derivatives in ) show activity as kinase inhibitors.
- Materials Science : Bromine facilitates functionalization in metal-organic frameworks (MOFs). For example, 4-bromo-2-(trifluoromethyl)benzonitrile derivatives have been used in luminescent materials .
Q. How can researchers resolve contradictions in regioselectivity during functionalization?
Methodological Answer:
- Computational Modeling : DFT calculations (e.g., using Gaussian 16) predict electrophilic attack sites. For example, the CF₃ group in 3-bromo-5-(trifluoromethyl)nitrobenzene directs amination to the 4-position .
- Experimental Validation : Competitive reactions with isotopic labeling (e.g., ¹⁸O in nitration) clarify mechanistic pathways .
Case Study : X-ray data in shows bromine’s steric bulk dominates over CF₃’s electronic effects in a pyrazole derivative, explaining unexpected substitution patterns.
Q. What strategies optimize purity and stability during storage?
Methodological Answer:
- Storage Conditions : Analogous brominated benzonitriles degrade under light; store at 0–6°C in amber vials .
- Stability Testing : Use accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
